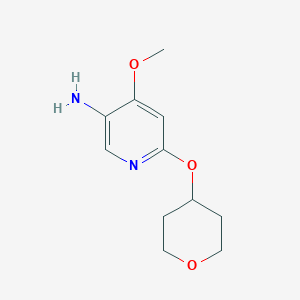

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

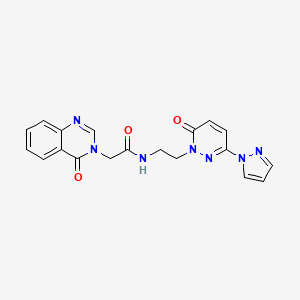

The compound “4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine” is a complex organic molecule. It contains a pyridin ring which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one methoxy group (-OCH3) and one amine group (-NH2) attached . It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridin ring and a tetrahydropyran ring. The pyridin ring would have a methoxy group and an amine group attached, while the tetrahydropyran ring would be attached to the pyridin ring via an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The amine group could participate in reactions such as acid-base reactions, alkylation, acylation, and others. The methoxy group could undergo reactions such as demethylation. The tetrahydropyran ring could undergo reactions such as ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in polar solvents. The presence of the aromatic pyridin ring could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Cells

The synthesis and evaluation of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines revealed that 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited potent antiproliferative effects against cancer cell lines such as K562, MV4-11, and MCF-7. Notably, it induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced proliferating cell nuclear antigen (PCNA) expression. Additionally, it caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation, suggesting a multifaceted mechanism of action .

Histone Deacetylase (HDAC) Inhibition

The compound 4-methoxy-6-methyl-2H-pyran-2-one (a close analog) can be used in the synthesis of potential HDAC inhibitors. HDACs play a crucial role in gene expression regulation, and their inhibition has therapeutic implications in cancer and other diseases .

Fluorescent pH Indicator

Among the final compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited strong pH-sensing properties. It serves as an effective pH indicator for both fluorescence intensity-based and ratiometric pH measurements .

Dihydroisoquinoline Synthesis

The reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate led to the synthesis of ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . Subsequent cyclization with phosphorus oxychloride produced a 1-carbethoxy-substituted dihydroisoquinoline .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, and others. Further studies could also be conducted to fully understand its physical and chemical properties, reactivity, and mechanism of action .

Propiedades

IUPAC Name |

4-methoxy-6-(oxan-4-yloxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-14-10-6-11(13-7-9(10)12)16-8-2-4-15-5-3-8/h6-8H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKVYMHQVWOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)

![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)